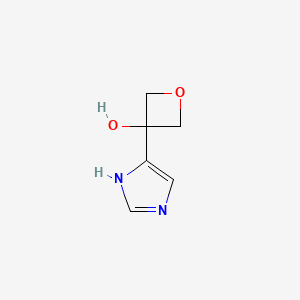
6-methyl-2-trichloromethyl-3H-pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-2-trichloromethyl-3H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a hydroxyl group at the 4th position, a methyl group at the 6th position, and a trichloromethyl group at the 2nd position of the pyrimidine ring. Pyrimidines are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-trichloromethyl-3H-pyrimidin-4-one can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-6-methyl-2-pyrone with trichloromethylating agents under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or acetonitrile. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-methyl-2-trichloromethyl-3H-pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The trichloromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The hydroxyl and trichloromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .
Wissenschaftliche Forschungsanwendungen
6-methyl-2-trichloromethyl-3H-pyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block in the development of new pharmaceuticals, particularly antiviral and anticancer drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-methyl-2-trichloromethyl-3H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl and trichloromethyl groups play a crucial role in its biological activity. The compound can inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-6-methyl-2-pyrone: This compound shares a similar structure but lacks the trichloromethyl group.
Triacetic acid lactone:
Uniqueness
6-methyl-2-trichloromethyl-3H-pyrimidin-4-one is unique due to the presence of the trichloromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C6H5Cl3N2O |
|---|---|
Molekulargewicht |
227.5 g/mol |
IUPAC-Name |
4-methyl-2-(trichloromethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H5Cl3N2O/c1-3-2-4(12)11-5(10-3)6(7,8)9/h2H,1H3,(H,10,11,12) |
InChI-Schlüssel |
PHBDQQQACWZOPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)NC(=N1)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(3-Methoxy-2-methylphenyl)-6-oxa-4-azaspiro[2.4]hept-4-en-7-one](/img/structure/B8641139.png)





![4-(Chloromethyl)-2-[(4-chlorophenyl)methyl]-2-phenyl-1,3-dioxolane](/img/structure/B8641188.png)

![3-(3-nitro-benzyl)-5-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8641209.png)
![(5R)-3-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one](/img/structure/B8641216.png)



![N-{4-[(Pyrimidin-2-yl)amino]benzoyl}-L-glutamic acid](/img/structure/B8641236.png)
